
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex indolizine derivatives often involves multi-step reactions, starting from simpler indole precursors. For example, derivatives similar to the compound of interest have been synthesized through reactions involving indole-2-carboxaldehydes, leading to various substituted nuclei to tune optical and pH effects (Outlaw et al., 2016). The synthesis processes can include condensation, cyclization, and functionalization steps to introduce specific substituents like ethoxybenzoyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by the presence of indolizine core, which can significantly influence the compound's physical and chemical properties. The crystal structure determination of similar compounds reveals how substituents like methoxyphenyl influence the overall molecular geometry, packing, and interactions within the crystal lattice (Lu et al., 2021).
Chemical Reactions and Properties
Indolizine derivatives participate in various chemical reactions, such as protonation-induced photoluminescence changes, demonstrating their potential as photoluminescent materials with reversible pH-dependent optical properties (Outlaw et al., 2016). Such properties are attributable to specific structural features like the amino and carboxamide groups, which can undergo interactions affecting the molecule's electronic structure and emission behavior.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Characterization : Compounds with complex structures similar to "2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide" have been synthesized for various purposes, including the study of their cytotoxic activities. For example, a study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrates the potential of such compounds in medical research, especially in cancer studies (Hassan, Hafez, & Osman, 2014).
Photoluminescence : Another fascinating area of research involves the study of photoluminescent materials for potential applications in sensing, imaging, and optoelectronics. A study on 6-Amino-8-cyanobenzo[1, 2-b]indolizines revealed unusual blue-shifted acid-responsive photoluminescence behavior, highlighting the intricate relationship between chemical structure and photophysical properties (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial and Antioxidant Properties : The synthesis of novel compounds often extends to the exploration of their potential antimicrobial and antioxidant properties. A study on the synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, for instance, revealed significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new pharmaceuticals (Uppar et al., 2020).
Antiproliferative Activity : The exploration of novel compounds for their antiproliferative activity against cancer cell lines is another critical area of research. The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and its significant inhibitory activity against some cancer cell lines exemplifies the potential therapeutic applications of these compounds (Lu et al., 2021).
Propriétés
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-32-19-11-7-16(8-12-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-17-9-13-18(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYTIRGKRWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



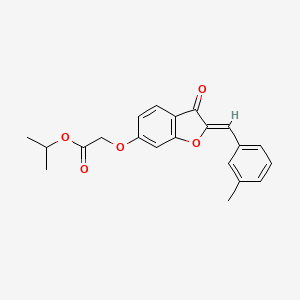
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
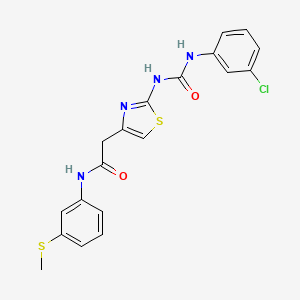

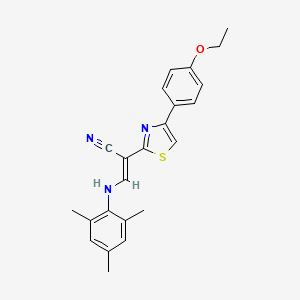
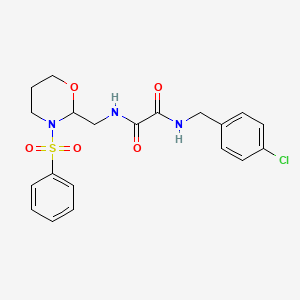

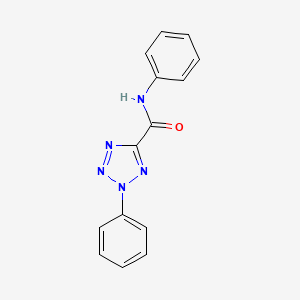
![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)
